N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide
Description
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiophene ring, a tetrahydropyran ring, and a trifluoromethyl-substituted benzamide moiety
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2S/c19-18(20,21)14-4-1-3-13(11-14)16(23)22-12-17(6-8-24-9-7-17)15-5-2-10-25-15/h1-5,10-11H,6-9,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEXCTMJHVXJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Attachment of the Benzamide Moiety: The final step involves the coupling of the tetrahydropyran-thiophene intermediate with a trifluoromethyl-substituted benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, strong bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the thiophene and tetrahydropyran rings may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)aniline
- N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)phenol
- N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzoic acid
Uniqueness
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide stands out due to its combination of functional groups, which confer unique chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiophene and tetrahydropyran rings contribute to its structural diversity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data tables.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a thiophene ring, an oxan moiety, and a trifluoromethyl group, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its antioxidant properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies on benzamide derivatives have shown promising results against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The introduction of electron-withdrawing groups like trifluoromethyl has been noted to enhance cytotoxicity significantly.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | A-549 | 22.09 | |
| Compound B | MCF-7 | 6.40 | |
| This compound | TBD | TBD | TBD |
The exact IC50 values for this compound are yet to be determined in published literature, suggesting further investigation is warranted.
Antioxidant Activity
In vitro assays have demonstrated that similar compounds exhibit significant antioxidant activity through mechanisms such as DPPH radical scavenging and total antioxidant capacity assays. The presence of the trifluoromethyl group is believed to play a role in enhancing these properties.
Case Studies
- Synthesis and Evaluation : A study synthesized a series of benzamide derivatives, including those with trifluoromethyl substitutions. The derivatives were evaluated for their cytotoxicity against A-549 and MCF-7 cell lines, with some showing promising activity comparable to established chemotherapeutics like Doxorubicin .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between synthesized compounds and target proteins involved in cancer proliferation pathways. These findings support the potential of this compound as a lead compound for further development .
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Acetonitrile | Enhances trifluoromethyl solubility | |
| Temperature (Lithiation) | −78°C | Prevents intermediate degradation | |
| Catalyst | Trichloroisocyanuric acid | Reduces oxidative byproducts |
Q. Table 2. Computational Tools for Binding Studies
| Method | Application | Software/Tool | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding affinity | AutoDock Vina | |
| SPR | Measure real-time binding kinetics | Biacore T200 | |
| Fluorescence Assays | Detect conformational changes | SpectraMax i3x |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
